molecular formula C10H9NO4 B1143828 6-(2-Nitrovinyl)-1,4-benzodioxan CAS No. 10554-65-1

6-(2-Nitrovinyl)-1,4-benzodioxan

Cat. No.: B1143828
CAS No.: 10554-65-1
M. Wt: 207.18
InChI Key:
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Description

6-(2-Nitrovinyl)-1,4-benzodioxan is an organic compound that belongs to the class of benzodioxans It features a benzodioxan ring system substituted with a nitrovinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Nitrovinyl)-1,4-benzodioxan can be achieved through several methods. One common approach involves the condensation of 1,4-benzodioxan-6-carbaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrovinyl derivative. The reaction is typically carried out in a solvent like methanol at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Nitrovinyl)-1,4-benzodioxan undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Oxidation: Potassium permanganate, dichloromethane as solvent.

    Substitution: Halogenating agents like bromine, iron(III) chloride as catalyst.

Major Products Formed

    Reduction: 6-(2-Aminovinyl)-1,4-benzodioxan.

    Oxidation: 6-(2-Nitrosovinyl)-1,4-benzodioxan.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

6-(2-Nitrovinyl)-1,4-benzodioxan has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(2-Nitrovinyl)-1,4-benzodioxan involves its interaction with molecular targets through its nitrovinyl group. This group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrovinyl)thiophene
  • 2-(2-Nitrovinyl)furan
  • 2-(2-Nitrovinyl)benzene

Uniqueness

6-(2-Nitrovinyl)-1,4-benzodioxan is unique due to its benzodioxan ring system, which imparts distinct electronic and steric properties compared to other nitrovinyl compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

6-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQOWPIWGFTIAM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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